molecular formula C17H16N2O6 B554438 Z-Ala-ONp CAS No. 1168-87-2

Z-Ala-ONp

Cat. No.: B554438
CAS No.: 1168-87-2
M. Wt: 344.32 g/mol
InChI Key: SXWWICLSRXPNNW-UHFFFAOYSA-N
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Description

N-(Benzyloxycarbonyl)-L-alanine p-nitrophenyl ester: , commonly known as Z-Ala-ONp, is a synthetic organic compound used primarily in biochemical research. It is a yellow to orange crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol. This compound is stable under normal conditions but should be stored in a dark, inert atmosphere at temperatures between 2-8°C to prevent degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Z-Ala-ONp typically involves the reaction of N-(benzyloxycarbonyl)-L-alanine with p-nitrophenol. The process begins with the protection of the amino group of L-alanine using benzyloxycarbonyl chloride, followed by esterification with p-nitrophenol. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions .

Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial purposes. The key steps involve the protection of the amino group, followed by esterification, and purification through recrystallization or chromatography to obtain the desired purity .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of Z-Ala-ONp involves its role as a substrate for enzymes such as p-nitrophenyl esterases. Upon enzymatic hydrolysis, this compound releases p-nitrophenol, which can be quantitatively measured using spectrophotometric methods. This property makes it a valuable tool for studying enzyme activity and inhibition .

Comparison with Similar Compounds

  • N-(Benzyloxycarbonyl)-L-alanine p-nitrophenyl ester (Z-L-Ala-ONp)
  • N-(Benzyloxycarbonyl)-L-alanine p-nitrophenyl ester (Z-D-Ala-ONp)

Comparison: Z-Ala-ONp is unique due to its specific structure, which includes the benzyloxycarbonyl protecting group and the p-nitrophenyl ester. This combination provides stability and reactivity, making it suitable for various biochemical applications. Compared to similar compounds, this compound offers a balance of stability and reactivity, making it a preferred choice for enzymatic studies and peptide synthesis .

Properties

IUPAC Name

(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-12(18-17(21)24-11-13-5-3-2-4-6-13)16(20)25-15-9-7-14(8-10-15)19(22)23/h2-10,12H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWWICLSRXPNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10922168
Record name 4-Nitrophenyl N-[(benzyloxy)(hydroxy)methylidene]alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1168-87-2
Record name N-Carbobenzoxyalanine 4-nitrophenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001168872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl N-[(benzyloxy)(hydroxy)methylidene]alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrophenyl N-[(phenylmethoxy)carbonyl]-L-alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.292
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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